Cas no 470483-92-2 (1-(2-amino-6-chloro-9H-purin-9-yl)-Ethanone)
470483-92-2 structure
Product Name:1-(2-amino-6-chloro-9H-purin-9-yl)-Ethanone
CAS-nummer:470483-92-2
MF:C7H6ClN5O
MW:211.608438968658
CID:1082955
PubChem ID:10149094
Update Time:2025-04-20
1-(2-amino-6-chloro-9H-purin-9-yl)-Ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-amino-6-chloro-9H-purin-9-yl)-Ethanone
- 1-(2-amino-6-chloropurin-9-yl)ethanone
- GFYVWLSUWPYDTJ-UHFFFAOYSA-N
- 470483-92-2
- 1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone
- SCHEMBL4799051
- 1-(2-amino-6-chloro-9H-purin-9-yl)ethan-1-one
- 9-acetyl-2-amino-6-chloropurine
- DB-208183
- 9-acetyl-2-amino-6-chloro-9h-purine
-
- Inchi: 1S/C7H6ClN5O/c1-3(14)13-2-10-4-5(8)11-7(9)12-6(4)13/h2H,1H3,(H2,9,11,12)
- InChI-sleutel: GFYVWLSUWPYDTJ-UHFFFAOYSA-N
- LACHT: ClC1=C2C(=NC(N)=N1)N(C(C)=O)C=N2
Berekende eigenschappen
- Exacte massa: 211.0260875g/mol
- Monoisotopische massa: 211.0260875g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 250
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 86.7Ų
1-(2-amino-6-chloro-9H-purin-9-yl)-Ethanone Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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